alpha-(Trifluoromethyl)styrene
Overview
Description
Alpha-(Trifluoromethyl)styrene is a versatile synthetic intermediate used for the preparation of more complex fluorinated compounds . It has been successfully utilized in C–F bond activation in a CF3 group .
Synthesis Analysis
Alpha-(Trifluoromethyl)styrene derivatives have been synthesized through various methods. They have been used in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . A protocol for the coupling of potassium xanthogenates with alpha-(trifluoromethyl)styrenes in the presence of triethyl phosphite has also been reported .Molecular Structure Analysis
The molecular formula of alpha-(Trifluoromethyl)styrene is C6H5C(CF3)=CH2 . It has a molecular weight of 172.15 .Chemical Reactions Analysis
Alpha-(Trifluoromethyl)styrene has been used in various chemical reactions. It has been successfully utilized in C–F bond activation in a CF3 group . In addition, transition metal-catalyzed cycloaddition reactions of alpha-(trifluoromethyl)styrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .Physical And Chemical Properties Analysis
Alpha-(Trifluoromethyl)styrene has a refractive index of n20/D 1.46 (lit.), a boiling point of 139°C (lit.), and a density of 1.164 g/mL at 25°C (lit.) .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of alpha-(Trifluoromethyl)styrene (α-TFMST), focusing on six unique fields:
Organic Synthesis
Alpha-(Trifluoromethyl)styrene is a versatile intermediate in organic synthesis. It is particularly valuable for the introduction of trifluoromethyl groups into complex molecules. These groups can significantly alter the chemical and physical properties of compounds, enhancing their stability, lipophilicity, and bioavailability . The compound is used in various reactions, including C–F bond activation, anionic S_N2’-type substitution, cationic S_N1’-type substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Pharmaceuticals
In the pharmaceutical industry, α-TFMST is employed to synthesize biologically active molecules. The trifluoromethyl group is known to improve the metabolic stability and membrane permeability of drug candidates . This makes α-TFMST a valuable building block in the development of new drugs, particularly those targeting enzymes and receptors that are sensitive to fluorinated compounds.
Agrochemicals
Alpha-(Trifluoromethyl)styrene is also used in the synthesis of agrochemicals. The introduction of trifluoromethyl groups can enhance the efficacy and environmental stability of pesticides and herbicides . These modifications can lead to the development of more effective and longer-lasting agricultural chemicals, which are crucial for improving crop yields and managing pest resistance.
Advanced Materials
In the field of materials science, α-TFMST is utilized to create advanced materials with unique properties. For example, it can be used to produce fluorinated polymers that exhibit high thermal stability, chemical resistance, and low surface energy . These materials are valuable in applications such as coatings, membranes, and electronic devices.
Polymer Chemistry
Alpha-(Trifluoromethyl)styrene is a key monomer in the synthesis of partially fluorinated polymers. These polymers combine the desirable properties of fluoropolymers, such as heat resistance and water repellency, with improved processability . The controlled radical copolymerization of α-TFMST with styrene has been shown to produce polymers with tunable properties, making them suitable for a wide range of industrial applications .
Catalysis
In catalysis, α-TFMST serves as a ligand or a substrate in various catalytic processes. Its unique electronic properties, imparted by the trifluoromethyl group, can enhance the activity and selectivity of catalysts . This makes it a valuable component in the development of new catalytic systems for organic transformations.
Mechanism of Action
Target of Action
Alpha-(Trifluoromethyl)styrene is a versatile synthetic intermediate used in the preparation of more complex fluorinated compounds . It primarily targets the C–F bond in a CF3 group, which is activated through various reactions .
Mode of Action
The compound interacts with its targets through several mechanisms, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Additionally, transition metal-catalyzed cycloaddition reactions of alpha-(trifluoromethyl)styrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Biochemical Pathways
Alpha-(Trifluoromethyl)styrene affects the biochemical pathways involved in the synthesis of more complex fluorinated compounds . It is utilized in C–F bond activation in a CF3 group, leading to the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Pharmacokinetics
Its use as a synthetic intermediate in the preparation of more complex fluorinated compounds suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific chemical structure of the resulting compound .
Result of Action
The primary result of alpha-(Trifluoromethyl)styrene’s action is the creation of more complex fluorinated compounds through various chemical reactions . These compounds have a wide range of applications in organic synthetic chemistry .
Action Environment
The action of alpha-(Trifluoromethyl)styrene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere to maintain its stability . Additionally, the reaction of alpha-(Trifluoromethyl)styrene with potassium xanthogenates is carried out under blue light irradiation in the presence of an organic photocatalyst , indicating that light conditions can significantly impact the compound’s reactivity.
Safety and Hazards
Future Directions
Alpha-(Trifluoromethyl)styrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group . Future research directions could include exploring new synthesis methods and applications of alpha-(Trifluoromethyl)styrene in organic synthetic chemistry .
properties
IUPAC Name |
3,3,3-trifluoroprop-1-en-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPGOCXZHCXDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethyl)styrene | |
CAS RN |
384-64-5 | |
Record name | alpha-(Trifluoromethyl)styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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